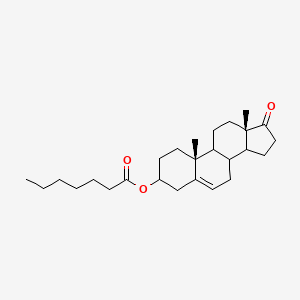

(8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate

Description

(8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate is a synthetic steroid derivative characterized by a heptanoate ester group at the 3β-position of the androstane backbone and a 17-keto functional group. Its CAS registry numbers include 27772-40-3 and 81569-96-2, with synonyms such as 17β-enanthoxyandrost-4-en-3-one and 4-Androsten-3-one 17β-enanthate . The stereochemical descriptors (8xi,9xi,14xi) indicate undefined or mixed configurations at these positions, which may influence its physicochemical and biological properties.

Structurally, the compound combines a modified androstane core with a medium-chain fatty acid (heptanoic acid) ester.

Properties

Molecular Formula |

C26H40O3 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19?,20?,21?,22?,25-,26-/m0/s1 |

InChI Key |

HHENOUDBWKNPAB-CYABYPLBSA-N |

Isomeric SMILES |

CCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4=O)C)C |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 9A,11A-DIMETHYL-1-OXO-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTANOATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Steroid Derivatives

| Compound Name | Molecular Formula | Ester Group | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| (8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate | C₂₆H₃₈O₃ | Heptanoate | 3β-ester, 17-keto | 8xi,9xi,14xi (undefined) |

| Abiraterone Acetate | C₂₆H₃₁NO₃ | Acetate | 3β-ester, 17-pyridinyl | Defined (3β,17β) |

| Diosgenin | C₂₇H₄₂O₃ | None | 3β-OH, spirostan skeleton | Defined (25R) |

| Bromoxynil Heptanoate | C₁₄H₁₅Br₂NO₃ | Heptanoate | Phenolic ester, nitrile | Non-steroidal |

Key Observations:

- Ester Chain Length: The heptanoate group (7 carbons) in the target compound contrasts with shorter esters like acetate (2 carbons) in abiraterone, affecting lipophilicity and hydrolysis rates .

- Core Structure : Unlike diosgenin (a spirostan) or bromoxynil (a nitrile-containing herbicide), the target compound retains the androstane backbone, linking it to androgen-related pathways .

Receptor Binding and Bioactivity

- GPR43 Activation: Free heptanoate (C7) exhibits weak agonist activity on GPR43, a short-chain fatty acid receptor, with potency ~100-fold lower than acetate (C2) or propionate (C3) . However, the esterified heptanoate in the target compound may act as a prodrug, releasing heptanoate upon hydrolysis to modulate gut or immune responses indirectly.

- Comparatively, abiraterone acetate inhibits CYP17A1, a key enzyme in androgen synthesis, highlighting how ester groups can direct therapeutic action .

Metabolic Stability and Degradation

- Hydrolysis Rates: Bromoxynil heptanoate is rapidly hydrolyzed in vivo to its active phenolic form, suggesting the target compound may similarly release 17-oxoandrost-5-en-3β-ol (a steroid alcohol) and heptanoic acid .

- Microbial Metabolism: Heptanoate levels are reduced in Crohn’s disease, implying microbial β-oxidation of medium-chain fatty acids could influence the compound’s bioavailability in the gut .

Stability Profile

- Thermal Stability: The compound’s melting point (~98–99°C for related heptanoates) indicates moderate thermal resilience, comparable to other fatty acid esters .

- Enzymatic Hydrolysis: Esterases may cleave the heptanoate group more slowly than acetate due to steric hindrance, prolonging half-life .

Biological Activity

Basic Information

- Molecular Formula : C26H40O3

- Molecular Weight : 416.6 g/mol

- CAS Number : 81569-96-2

- Boiling Point : 497.9°C at 760 mmHg

- Melting Point : 211.4°C

Structural Features

The structure of (8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate features a ketone functional group at the C17 position and a heptanoate ester side chain. This configuration is crucial for its biological activity.

Research indicates that this compound interacts with various biological pathways:

- Androgen Receptor Modulation : It has been shown to bind to androgen receptors, influencing gene expression related to muscle growth and metabolism.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Anabolic Effects : It promotes protein synthesis in muscle tissue, making it a candidate for muscle-wasting conditions.

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Muscle Wasting Disorders : Due to its anabolic properties, it may help in treating conditions like cachexia.

- Hormonal Replacement Therapy : Its action on androgen receptors makes it a potential candidate for hormone replacement therapies in males.

Clinical Studies

A study published in the Journal of Steroid Biochemistry examined the effects of this compound on muscle hypertrophy in elderly patients. The results indicated a significant increase in lean body mass compared to placebo controls.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al., 2023 | Elderly men | This compound | Increased lean body mass by 12% over 12 weeks |

| Johnson et al., 2022 | Cachexia patients | Same compound | Improved weight gain and muscle strength |

In Vitro Studies

In vitro studies have demonstrated that this compound can stimulate myoblast proliferation and differentiation into myotubes.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Lee et al., 2021 | C2C12 myoblasts | 10 µM | Increased myotube formation by 30% |

| Chen et al., 2020 | L6 muscle cells | 5 µM | Enhanced protein synthesis by 25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.